molecular formula C16H19NO2S B2861831 N,4-diethyl-N-phenylbenzenesulfonamide CAS No. 325780-17-4

N,4-diethyl-N-phenylbenzenesulfonamide

Cat. No. B2861831
M. Wt: 289.39
InChI Key: KSOJIPSPMFLNLB-UHFFFAOYSA-N
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Description

“N,4-Dimethyl-N-phenylbenzenesulfonamide” is a chemical compound with the molecular formula C14H15NO2S . Its molecular weight is 261.339 Da . The CAS Registry Number for this compound is 599-62-2 .

Scientific Research Applications

Catalyst Design and Oxidation Studies

Sulfonamide-substituted iron phthalocyanines, such as those derived from 4-tert-Butylbenzenesulfonamide, have shown remarkable stability under oxidative conditions and have been utilized as potential oxidation catalysts. These compounds demonstrate the ability to catalyze the oxidation of olefins, with cyclohexene oxidation yielding allylic ketones and styrene oxidation leading primarily to benzaldehyde (Işci et al., 2014).

Synthesis of Benzonitriles

N-Cyano-N-phenyl-p-methylbenzenesulfonamide has been employed as a benign electrophilic cyanation reagent for synthesizing various benzonitriles from (hetero)aryl bromides. This method allows for the efficient cyanation of electronically diverse and sterically demanding aryl bromides, including functionalized substrates and heteroaryl bromides, highlighting the reagent's versatility in organic synthesis (Anbarasan et al., 2011).

Computational Studies on Sulfonamides

A comprehensive study involving the synthesis, characterization, and computational analysis of a newly synthesized sulfonamide molecule, N-(2,5-dimethyl-4-nitrophenyl)-4-methylbenzenesulfonamide (NDMPMBS), has been conducted. This research provides insights into the molecule's structural and electronic properties, offering a foundation for understanding sulfonamides' reactivity and interaction with biological targets (Murthy et al., 2018).

Anticancer Applications

Dibenzenesulfonamides, specifically those with the chemical structure 4,4'-(5'-chloro-3'-methyl-5-aryl-3,4-dihydro-1'H,H-[3,4'-bipyrazole]-1',2-diyl)dibenzenesulfonamide, have been synthesized and evaluated for their anticancer properties. These compounds have shown to induce apoptosis and autophagy in cancer cells, as well as exhibit inhibitory effects on carbonic anhydrase isoenzymes associated with tumor growth, suggesting their potential as anticancer drug candidates (Gul et al., 2018).

Antibacterial and Antimicrobial Studies

N-substituted sulfanilamide derivatives have been synthesized and assessed for their thermal properties, antibacterial, and antifungal activities. These studies help in understanding the structural requirements for antimicrobial activity and could guide the development of new antibacterial agents (Lahtinen et al., 2014).

properties

IUPAC Name

N,4-diethyl-N-phenylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO2S/c1-3-14-10-12-16(13-11-14)20(18,19)17(4-2)15-8-6-5-7-9-15/h5-13H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSOJIPSPMFLNLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)S(=O)(=O)N(CC)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,4-diethyl-N-phenylbenzenesulfonamide

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